molecular formula C4H5N3S B170822 1H-Pyrazole-5-carbothioamide CAS No. 1314902-85-6

1H-Pyrazole-5-carbothioamide

Cat. No. B170822
CAS RN: 1314902-85-6
M. Wt: 127.17 g/mol
InChI Key: HQGBNXIKIHVWIR-UHFFFAOYSA-N
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Description

1H-Pyrazole-5-carbothioamide is a compound that has been studied for its potential fungicidal and insecticidal properties . It is a part of the 1H-pyrazole-5-carboxamide compounds, which contain the phenyl thiazole moiety . These compounds have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This process is facilitated by the use of tetrabutylammonium hydroxide under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H NMR, mass spectrometry, and elemental analysis . The structure includes a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can react with hydrazonoyl chlorides and bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its physical and chemical properties have been characterized using various techniques such as IR spectroscopy and NMR .

Scientific Research Applications

  • Synthesis and Characterization : 1H-Pyrazole-5-carbothioamide derivatives have been synthesized using various methods, like solvent-free cyclization and microwave irradiation. These derivatives are characterized by their analytical, physical, and spectral data, offering insights into their structural and functional properties (Thirunarayanan & Sekar, 2014).

  • Antibacterial and Antifungal Properties : Several studies have shown the potential antibacterial and antifungal activities of this compound derivatives. These properties are significant for developing new therapeutic agents against various microbial infections (Pitucha et al., 2010).

  • Antidepressant Activity : Some derivatives of this compound have been evaluated for their antidepressant activity. These compounds show potential as novel antidepressants, with some derivatives significantly reducing immobility time in tests compared to standard drugs (Mathew, Suresh, & Anbazhagan, 2014).

  • Corrosion Inhibition : this compound derivatives have been investigated for their corrosion inhibition properties, particularly in acidic environments. These compounds exhibit strong adsorption on metal surfaces, suggesting their potential as corrosion inhibitors (Boudjellal et al., 2020).

  • Anticancer Potential : Some studies have focused on the anticancer activities of pyrazole-1-carbothioamide nucleosides. These compounds have shown promising results in inhibiting the proliferation of various human cancer cell lines, highlighting their potential in cancer therapy (Radwan et al., 2019).

  • Molecular Docking Studies : Molecular docking studies have been conducted on this compound derivatives to understand their interaction with biological targets. These studies provide insights into the molecular mechanisms underlying their biological activities (Hajalsiddig, Osman, & Saeed, 2020).

  • Green Synthesis Methods : Research has been conducted on the green synthesis of 1H-Pyrazole-5-carbothioamides, emphasizing environmentally friendly and efficient production methods (Farmani, Mosslemin, & Sadeghi, 2018).

Safety and Hazards

1H-Pyrazole-5-carbothioamide can cause skin irritation and serious eye irritation . It is recommended to handle this compound with appropriate protective measures and to seek medical attention if any symptoms occur .

properties

IUPAC Name

1H-pyrazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGBNXIKIHVWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595427
Record name 1H-Pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314902-85-6
Record name 1H-Pyrazole-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-5-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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